3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine
Overview
Description
“3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine” is a chemical compound that contains a bromopyridine and imidazopyridine group . It is related to 2-Bromo-6-pyridinemethanol, which is an active pharmaceutical ingredient and a pharmaceutical adjuvant .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines involves a CuI-catalyzed aerobic oxidative process from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The molecular structure of “3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine” can be inferred from related compounds. For instance, the structure of 2-Bromo-6-pyridinemethanol is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis and Derivatives
- 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine and its derivatives have been synthesized for various applications, including the development of polychlorinated imidazo[1,2-α]pyridines as analogs of chlorinated benzimidazoles (Gudmundsson, Drach, & Townsend, 1997). Additionally, substituted imidazo[1,2-a]pyridine derivatives have been prepared from 2-bromopyridine derivatives through various chemical reactions (Shawcross & Stanforth, 1993).
Chemical Properties and Applications
- This compound's chemical properties have been utilized in various fields. For instance, its derivatives have shown notable antibacterial activities against certain bacteria (Althagafi & Abdel‐Latif, 2021). Moreover, derivatives of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine have been used to explore phosphorescent properties and switchable features in response to acid-base vapor stimuli (Li & Yong, 2019).
Advanced Material Synthesis
- In material science, the compound has been used in the synthesis of complex structures like zero-dimensional complexes and one-dimensional coordination polymers, showcasing its versatility in constructing various molecular frameworks (Yin, Li, Yan, & Yong, 2021).
Pharmaceutical and Agricultural Applications
- While specific details on drug usage and side effects are excluded, it's notable that derivatives of this compound have been synthesized for potential use in pharmaceuticals and agriculture. For instance, its use in the synthesis of sulfonylurea herbicides like imazosulfuron, highlights its role in agricultural chemistry (Shi Gui-zhe, 2015).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of rollover iridacycle complexes .
Mode of Action
The compound interacts with its targets through a process known as rollover cyclometallation . This process involves the activation of a C-H bond in a remote position on the bromo-pyridine, with a second one in a classic κ2-N–N-donor mode .
Pharmacokinetics
It’s known that similar compounds are slightly soluble in water , which may affect their bioavailability.
Result of Action
The compound has been associated with antiproliferative activities against breast cancer lines . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the synthesis of rollover iridacycle complexes involving this compound is carried out in dimethylformamide at 70 °C . This suggests that the compound’s activity may be temperature-dependent.
properties
IUPAC Name |
3-(6-bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-11-3-1-2-9(16-11)10-6-15-12-5-4-8(14)7-17(10)12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERAKKWSDPDIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CN=C3N2C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743216 | |
Record name | 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine | |
CAS RN |
1044733-65-4 | |
Record name | 3-(6-Bromo-2-pyridinyl)-6-chloroimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044733-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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